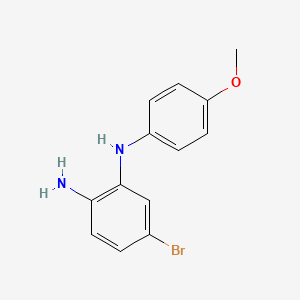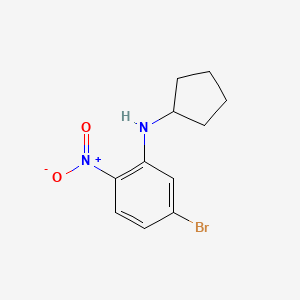![molecular formula C8H17NO B1455867 2-[(Cyclobutylmethyl)amino]propan-1-ol CAS No. 1497206-10-6](/img/structure/B1455867.png)
2-[(Cyclobutylmethyl)amino]propan-1-ol
Overview
Description
“2-[(Cyclobutylmethyl)amino]propan-1-ol” is an organic compound . It is also known as "3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride" .
Molecular Structure Analysis
The molecular formula of “2-[(Cyclobutylmethyl)amino]propan-1-ol” is C8H17NO . The InChI code is 1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 . The molecular weight is 143.23 .Physical And Chemical Properties Analysis
“2-[(Cyclobutylmethyl)amino]propan-1-ol” appears as an oil . It has a storage temperature of 4 °C .Scientific Research Applications
Synthesis and Material Applications
Corrosion Inhibition
Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their performance as corrosion inhibitors for carbon steel. These compounds form protective layers on the metal surface, significantly retarding anodic dissolution and demonstrating excellent inhibition efficiencies, as evidenced by potentiodynamic polarization measurement, electrochemical impedance spectroscopy (EIS), and gravimetric method results (Gao, Liang, & Wang, 2007).
Crystallography and Molecular Recognition
The structural and conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted, offering insights into their crystal packing and hydrogen-bonding motifs. Such studies are crucial for understanding molecular interactions and designing compounds for specific molecular recognition applications (Nitek et al., 2020).
Antimicrobial Properties
Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, synthesized from related tertiary alcohols, have shown significant antimicrobial properties, outperforming some current medicinal compounds. This indicates the potential of tertiary amines in developing new antiseptic agents (Jafarov et al., 2019).
Medicinal Chemistry Applications
Drug Development
Compounds structurally related to 2-[(Cyclobutylmethyl)amino]propan-1-ol have been investigated for their pharmacological properties. For instance, derivatives of 1-phenoxy-3-amino-propane-2-ol have been explored for treating heart diseases, showcasing beta-adrenalytic or anti-arrhythmic properties. Such research underscores the role of these compounds in synthesizing new drugs (Griffin, 2001).
Poly(ether imine) Dendrimers
The synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers illustrate the utility of tertiary amines in constructing non-toxic dendrimers for biological applications. These dendrimers, with varying surface groups, have shown promising results in cytotoxicity studies, opening avenues for their use in drug delivery systems (Krishna et al., 2005).
properties
IUPAC Name |
2-(cyclobutylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWURHQWUTWQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclobutylmethyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



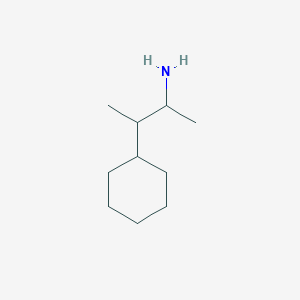
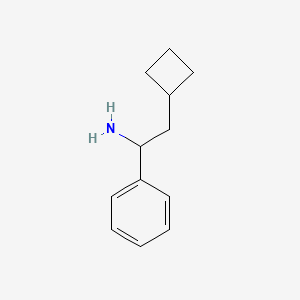
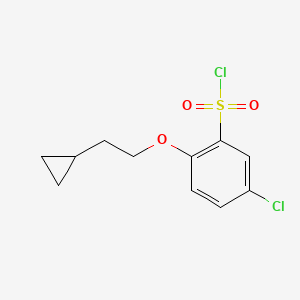
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)


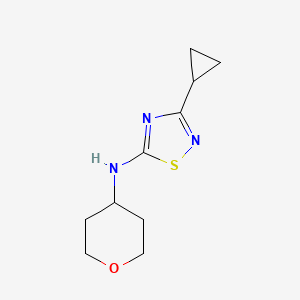
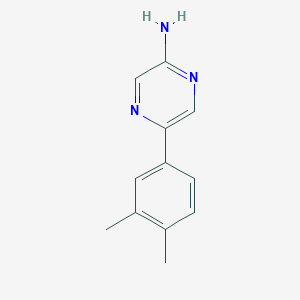
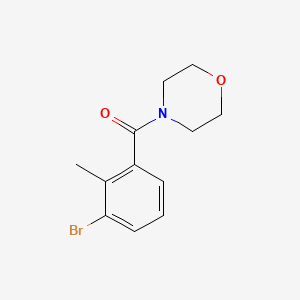
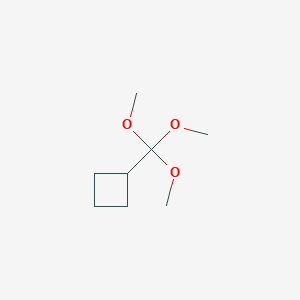
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
